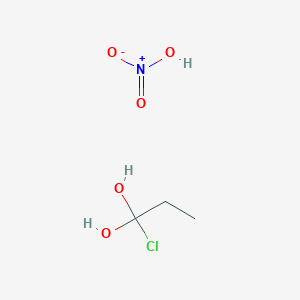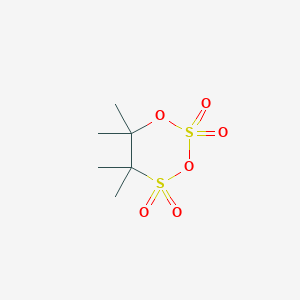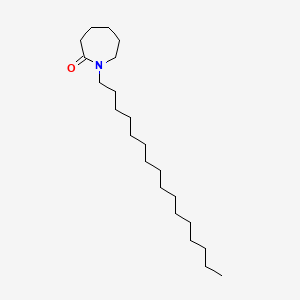![molecular formula C22H12O B14293249 Benzo[l]cyclopenta[cd]pyren-1(2h)-one CAS No. 113779-21-8](/img/structure/B14293249.png)
Benzo[l]cyclopenta[cd]pyren-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a complex organic compound characterized by multiple fused aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]cyclopenta[cd]pyren-1(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of high-temperature reactions to facilitate the formation of the fused ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursors are subjected to high temperatures and pressures. The process often includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[l]cyclopenta[cd]pyren-1(2h)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially hydrogenated PAHs. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings .
Applications De Recherche Scientifique
Benzo[l]cyclopenta[cd]pyren-1(2h)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of Benzo[l]cyclopenta[cd]pyren-1(2h)-one involves its interaction with cellular components, leading to various biological effects. It can form adducts with DNA, causing mutations and potentially leading to cancer. The compound may also interact with enzymes and other proteins, disrupting normal cellular functions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which mediates the toxic effects of PAHs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another well-known PAH with similar structural features but different biological activities.
Cyclopenta[cd]pyrene: Shares a similar core structure but differs in the arrangement of the fused rings
Uniqueness
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings sets it apart from other PAHs, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113779-21-8 |
|---|---|
Formule moléculaire |
C22H12O |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-one |
InChI |
InChI=1S/C22H12O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11H,6H2 |
Clé InChI |
DMNRZKZCVKWWBI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C1=O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)


![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)





![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)



